
2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14Cl2FN3O and its molecular weight is 330.18. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis in Water Media
Another relevant study showcases the water-mediated synthesis of complex carboxamide compounds, highlighting their potential in non-linear optical (NLO) applications and molecular docking analyses. The research underlines the versatility and applicability of these compounds in developing anticancer activities through the inhibition of tubulin polymerization, pointing towards their role in cancer research and treatment (Jayarajan et al., 2019).
Herbicidal Activity
Further research into the synthesis of cyano-containing acrylates underlines the importance of fluoro and pyridyl groups in enhancing the herbicidal activity of these compounds. These studies indicate the potential agricultural applications of similar chemical compounds, emphasizing their role in developing more effective herbicides (Gao et al., 2006).
Antitumor Agents
The exploration of substituted naphthyridine carboxylic acids as antitumor agents highlights the importance of structural variations in enhancing cytotoxic activity against tumor cell lines. This research suggests that similar compounds could serve as a basis for developing new antitumor agents, contributing to cancer therapy (Tsuzuki et al., 2004).
properties
IUPAC Name |
2,6-dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2FN3O/c15-12-10(7-11(17)13(16)19-12)14(21)20(6-2-5-18)8-9-3-1-4-9/h7,9H,1-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMSOLOVXHFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CCC#N)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

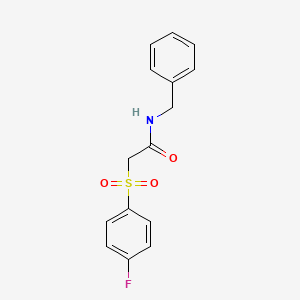
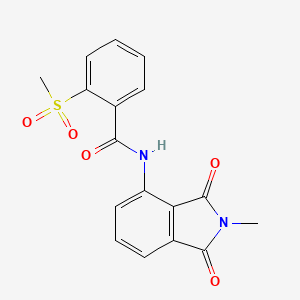
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)
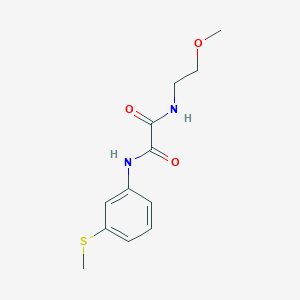
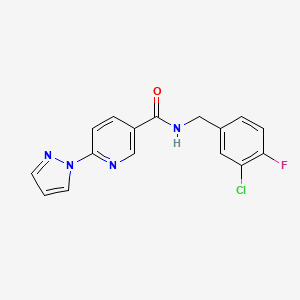
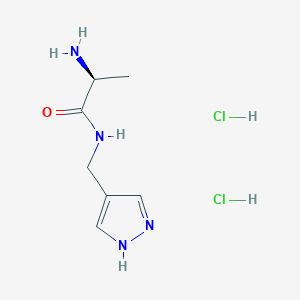

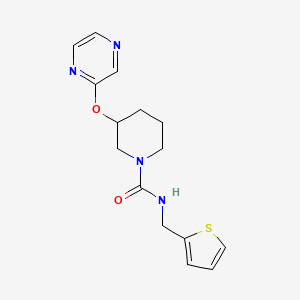
![2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline](/img/structure/B2747107.png)
![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2747114.png)